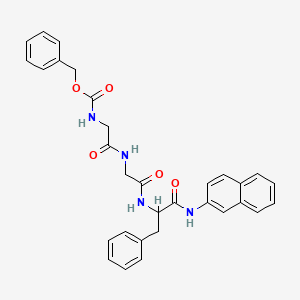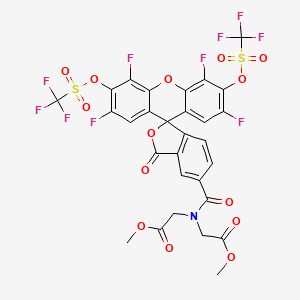
HKSOX-1r
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HKSOX-1r: is a fluorescent probe used for imaging and detecting endogenous superoxide in live cells and in vivo. It exhibits excellent selectivity and sensitivity towards superoxide anion radicals, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HKSOX-1r involves the use of an aryl trifluoromethanesulfonate group, which undergoes cleavage mediated by superoxide anion radicals to release a free phenol and emit fluorescence . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is stored at 4°C and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: HKSOX-1r primarily undergoes oxidation reactions. The superoxide anion radical cleaves the aryl trifluoromethanesulfonate group, resulting in the formation of a free phenol .
Common Reagents and Conditions:
Reagents: Superoxide anion radicals
Conditions: The reactions are typically conducted in a buffered solution at physiological pH.
Major Products: The major product formed from the reaction of this compound with superoxide anion radicals is a free phenol, which emits fluorescence .
Scientific Research Applications
HKSOX-1r is widely used in scientific research due to its high selectivity and sensitivity towards superoxide anion radicals. Some of its applications include:
Mechanism of Action
HKSOX-1r exerts its effects through a highly sensitive and selective detection strategy involving the cleavage of an aryl trifluoromethanesulfonate group by superoxide anion radicals. This cleavage releases a free phenol, which emits fluorescence, allowing for the visualization and quantification of superoxide anion radicals in various biological and chemical systems .
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique in its optimization for cellular retention, making it particularly effective for use in confocal imaging, flow cytometry, and zebrafish embryo studies. Its high selectivity and sensitivity across various pH ranges and resistance to interference from strong oxidants and reductants further enhance its utility in scientific research .
Properties
Molecular Formula |
C29H15F10NO14S2 |
|---|---|
Molecular Weight |
855.5 g/mol |
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C29H15F10NO14S2/c1-49-17(41)8-40(9-18(42)50-2)25(43)10-3-4-12-11(5-10)26(44)52-27(12)13-6-15(30)23(53-55(45,46)28(34,35)36)19(32)21(13)51-22-14(27)7-16(31)24(20(22)33)54-56(47,48)29(37,38)39/h3-7H,8-9H2,1-2H3 |
InChI Key |
HWVQDLJPKJSMHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(CC(=O)OC)C(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




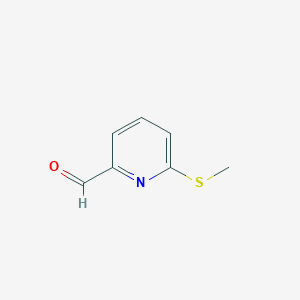


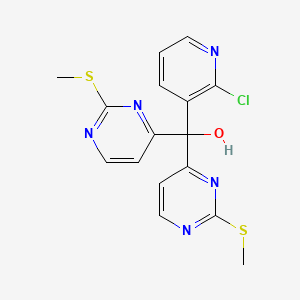

![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)
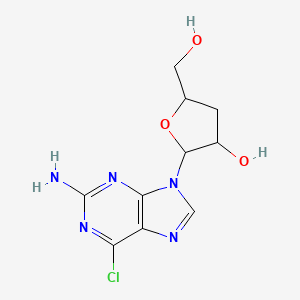
![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)

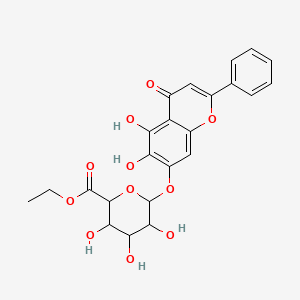
![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
